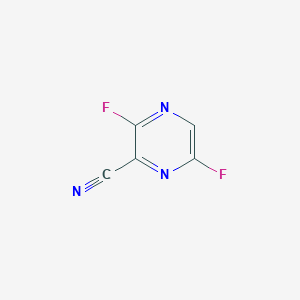

3,6-Difluoropyrazine-2-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,6-difluoropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONECIHYIQJRNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627392 | |

| Record name | 3,6-Difluoropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356783-28-3 | |

| Record name | 3,6-Difluoropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Difluoropyrazine-2-carbonitrile

CAS Number: 356783-28-3

This technical guide provides a comprehensive overview of 3,6-Difluoropyrazine-2-carbonitrile, a key intermediate in the synthesis of the broad-spectrum antiviral agent Favipiravir (B1662787). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and role in antiviral therapy.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₅HF₂N₃ | [1] |

| Molecular Weight | 141.08 g/mol | [1] |

| Appearance | White to pale yellow solid | [2] |

| Melting Point | 56-57 °C | [2] |

| Boiling Point | 206.5 ± 35.0 °C at 760 Torr | [1] |

| Density | 1.47 ± 0.1 g/cm³ | [1] |

| Solubility | Soluble in DMF and DMSO | [2][3] |

| ¹H NMR | δ (ppm) | |

| Data not explicitly available in searched literature. | ||

| ¹³C NMR | δ (ppm) | |

| Data not explicitly available in searched literature. | ||

| IR (cm⁻¹) | Characteristic peaks expected for C≡N (nitrile) and C-F bonds. | |

| Specific data not available in searched literature. | ||

| Mass Spectrum | m/z | |

| Molecular ion peak expected at [M]+ ≈ 141.01. | ||

| Fragmentation pattern not detailed in searched literature. |

Synthesis and Experimental Protocols

This compound is primarily synthesized from 3,6-Dichloropyrazine-2-carbonitrile (B1371311) via a halogen exchange (HALEX) reaction. It is a crucial precursor for the synthesis of Favipiravir.

Experimental Protocol 1: Synthesis of this compound

This protocol is based on the fluorination of 3,6-Dichloropyrazine-2-carbonitrile.

Materials:

-

3,6-Dichloropyrazine-2-carbonitrile

-

Potassium Fluoride (B91410) (KF), dried

-

Tetrabutylammonium (B224687) Bromide (TBAB) or other phase transfer catalyst

-

Dimethyl Sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Saturated brine solution

-

Anhydrous Sodium Sulfate

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add 3,6-Dichloropyrazine-2-carbonitrile (1 equivalent), dried potassium fluoride (3 equivalents), and a catalytic amount of tetrabutylammonium bromide.[2]

-

Add anhydrous dimethyl sulfoxide to the flask.[2]

-

Heat the reaction mixture to 55-60°C and stir for approximately 3-12 hours, monitoring the reaction progress by TLC or LC-MS.[2][3]

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.[2][3]

-

Extract the aqueous layer three times with ethyl acetate.[2][3]

-

Combine the organic layers and wash twice with a saturated brine solution.[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.[2][3]

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Experimental Protocol 2: Synthesis of Favipiravir from this compound

This protocol outlines the conversion of this compound to Favipiravir through hydroxylation and subsequent hydrolysis of the nitrile group.

Materials:

-

This compound

-

Sodium Hydroxide (NaOH)

-

Hydrogen Peroxide (H₂O₂)

-

Hydrochloric Acid (HCl)

-

Water

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

pH meter or pH paper

Procedure:

-

Dissolve this compound in an appropriate solvent such as aqueous sodium hydroxide.

-

The subsequent steps involve the selective hydrolysis of one of the fluorine atoms to a hydroxyl group and the hydrolysis of the nitrile group to a carboxamide. A detailed procedure involves treating the difluoro intermediate with a base to yield a salt of 6-fluoro-3-hydroxypyrazine-2-carbonitrile.[4]

-

This intermediate is then subjected to hydrolysis, for example, using hydrogen peroxide in a basic solution, to convert the nitrile to the amide.[4]

-

Finally, acidification with an acid like HCl precipitates the final product, Favipiravir.[4]

Role in Drug Development and Signaling Pathways

This compound is a pivotal intermediate in the production of Favipiravir, a broad-spectrum antiviral drug effective against various RNA viruses, including influenza and SARS-CoV-2.[4][5] Favipiravir is a prodrug that, once inside host cells, is converted to its active form, favipiravir ribofuranosyl-5′-triphosphate (Favipiravir-RTP).[5][6]

The primary mechanism of action of Favipiravir-RTP is the selective inhibition of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of RNA viruses.[5][6] By mimicking purine (B94841) nucleosides, Favipiravir-RTP is incorporated into the growing viral RNA strand, leading to either chain termination or lethal mutagenesis, which results in non-viable viral progeny.[4] This mechanism is distinct from many other antiviral agents that target viral entry or release.[4]

Mandatory Visualizations

Caption: Synthetic route to Favipiravir via this compound.

Caption: Inhibition of viral RNA replication by the active form of Favipiravir.

References

- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 2. CN106478528A - The synthesis technique of Favipiravir - Google Patents [patents.google.com]

- 3. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]

- 4. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2022009036A1 - Synthesis of favipiravir - Google Patents [patents.google.com]

3,6-Difluoropyrazine-2-carbonitrile: A Technical Overview of its Physical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,6-difluoropyrazine-2-carbonitrile, a key intermediate in the synthesis of antiviral therapeutics. This document details its known physicochemical characteristics and outlines the experimental context for its synthetic utility.

Core Physical Properties

This compound is a fluorinated heterocyclic compound with the chemical formula C₅HF₂N₃. It is recognized as a white powder in its solid form.[1][2] The following table summarizes its key physical and chemical properties.

| Property | Value | Source |

| CAS Number | 356783-28-3 | [1][3][4][5][6][7] |

| Molecular Weight | 141.08 g/mol | [4][6] |

| Appearance | White Powder | [1][2] |

| Boiling Point | 206.5 ± 35.0 °C at 760 Torr | [3][6] |

| Density | 1.47 ± 0.1 g/cm³ at 20 °C and 760 Torr | [3][6] |

| Solubility | Slightly soluble (4.5 g/L) at 25 °C | [7] |

| Molecular Formula | C₅HF₂N₃ | [4] |

| InChI Key | ONECIHYIQJRNTP-UHFFFAOYSA-N | |

| SMILES Code | N#CC1=NC(F)=CN=C1F | |

| Topological Polar Surface Area (TPSA) | 49.6 Ų |

Experimental Protocols

While specific, detailed experimental protocols for the determination of the physical properties of this compound are not extensively published in peer-reviewed literature, standard methodologies for such characterizations are well-established.

Melting and Boiling Point Determination

The melting point of a solid organic compound is typically determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting to complete liquefaction is recorded. For boiling point determination, a small amount of the liquid is heated, and the temperature at which the vapor pressure equals the surrounding atmospheric pressure is measured. The provided boiling point was determined at standard atmospheric pressure (760 Torr).[3][6]

Solubility Determination

Solubility is typically determined by the shake-flask method. An excess of the solid compound is added to a known volume of a solvent (in this case, likely water, though not explicitly stated in the source) and agitated at a constant temperature (25 °C) until equilibrium is reached.[7] The concentration of the dissolved solute in the filtered solution is then measured, often by spectroscopic or chromatographic techniques.

Synthetic Pathway: Intermediate in Favipiravir (B1662787) Synthesis

This compound is a crucial intermediate in several synthetic routes to the antiviral drug Favipiravir.[7] Its primary role is to introduce the pyrazine (B50134) core and the fluorine substituent at the 6-position. The following diagram illustrates a common synthetic workflow starting from the related compound, 3,6-dichloropyrazine-2-carbonitrile (B1371311).

References

- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound CAS 356783-28-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [m.hsppharma.com]

- 3. This compound|356783-28-3|000014--Wuyan Pharmaceutical Technology (Shanghai) Co., Ltd. [wuyanpharm.com]

- 4. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]

- 6. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

An In-depth Technical Guide to 3,6-Difluoropyrazine-2-carbonitrile: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,6-Difluoropyrazine-2-carbonitrile, a critical building block in contemporary medicinal chemistry. The document details its physicochemical properties, provides a thorough experimental protocol for its synthesis, and elucidates its pivotal role as a precursor in the synthesis of antiviral agents, most notably Favipiravir (B1662787). All quantitative data is presented in a clear, tabular format for ease of reference. Furthermore, this guide includes a schematic representation of its synthetic pathway, offering a visual roadmap for researchers in drug discovery and development.

Physicochemical Properties and Data

This compound is a fluorinated heterocyclic compound that has garnered significant interest in the pharmaceutical industry due to its utility in the synthesis of bioactive molecules. Its chemical structure, characterized by a pyrazine (B50134) ring substituted with two fluorine atoms and a nitrile group, imparts unique reactivity and properties that are advantageous for drug design.

| Property | Value | Reference |

| Molecular Weight | 141.08 g/mol | [1] |

| CAS Number | 356783-28-3 | [1][2] |

| Molecular Formula | C₅HF₂N₃ | [1][2] |

| Density | 1.47 ± 0.1 g/cm³ (at 20°C) | |

| Boiling Point | 206.5 ± 35.0 °C (at 760 Torr) | |

| Solubility | Sparingly soluble in water (4.5 g/L at 25°C). Soluble in common organic solvents such as dichloromethane (B109758) and chloroform. | [2] |

| Physical Form | White to off-white solid | |

| IUPAC Name | This compound |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction, specifically a halogen exchange (HALEX) reaction, from its chlorinated precursor.[3][4]

Synthesis of this compound from 3,6-Dichloropyrazine-2-carbonitrile (B1371311)

This protocol details the fluorination of 3,6-Dichloropyrazine-2-carbonitrile using potassium fluoride (B91410).

Materials:

-

3,6-Dichloropyrazine-2-carbonitrile

-

Potassium Fluoride (KF)

-

N,N-Dimethylformamide (DMF)

-

Tetrabutylammonium (B224687) fluoride (TBAF) (catalytic amount)

-

Methyl tert-butyl ether (MTBE)

-

Water

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

To a reaction vessel containing N,N-Dimethylformamide (DMF) (60 mL), add 3,6-Dichloropyrazine-2-carbonitrile (10 g).[5]

-

Add potassium fluoride (20 g) and a catalytic amount of tetrabutylammonium fluoride (TBAF) to the mixture.[5]

-

Heat the reaction mixture to 60°C and maintain for 12 hours, with continuous stirring.[5]

-

After the reaction is complete, cool the mixture to room temperature.[5]

-

Quench the reaction by adding water.[5]

-

Extract the aqueous phase three times with methyl tert-butyl ether (50 mL).[5]

-

Combine the organic phases and wash with water (50 mL).[5]

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.[5]

Purification: The crude product can often be used directly in the subsequent reaction step without further purification.[5] If a higher purity is required, purification can be achieved through column chromatography on silica (B1680970) gel, using an appropriate eluent system such as a gradient of ethyl acetate (B1210297) in hexanes.

Characterization

The synthesized compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of the antiviral drug Favipiravir.[1][2][3] Favipiravir has demonstrated broad-spectrum activity against various RNA viruses. The synthetic route to Favipiravir highlights the importance of this compound as a versatile precursor.

The following diagram illustrates the synthetic workflow from 3,6-Dichloropyrazine-2-carbonitrile to Favipiravir, emphasizing the role of this compound.

Caption: Synthetic workflow for Favipiravir.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound and the reagents used in its synthesis. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry. Its efficient synthesis and strategic importance in the production of antiviral agents like Favipiravir underscore its significance for researchers and professionals in drug development. This guide provides the essential technical information to facilitate its synthesis, characterization, and application in the pursuit of novel therapeutics.

References

- 1. veeprho.com [veeprho.com]

- 2. Page loading... [guidechem.com]

- 3. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]

Technical Guide: Synthesis of 3,6-Difluoropyrazine-2-carbonitrile from 3,6-Dichloropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 3,6-difluoropyrazine-2-carbonitrile, a key intermediate in the production of antiviral medications such as Favipiravir.[1][2] The primary method described is the halogen exchange (Halex) fluorination of 3,6-dichloropyrazine-2-carbonitrile (B1371311).

Synthesis Overview

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, specifically a Halex reaction.[3] This process involves the displacement of chlorine atoms on the pyrazine (B50134) ring with fluoride (B91410) ions. The reaction is typically carried out at an elevated temperature in a dipolar aprotic solvent, which facilitates the dissolution of the fluoride salt and promotes the substitution reaction. A phase transfer catalyst is often employed to enhance the solubility and reactivity of the fluoride source.[3]

The starting material for this synthesis is 3,6-dichloropyrazine-2-carbonitrile.[4][5] The overall transformation can be represented as follows:

Figure 1: General Reaction Scheme

Caption: Synthesis of this compound via Halex reaction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound from 3,6-dichloropyrazine-2-carbonitrile as described in the cited literature.

| Parameter | Value | Unit | Source |

| Reactants | |||

| 3,6-Dichloropyrazine-2-carbonitrile | 10 | g | [4] |

| Potassium Fluoride (KF) | 20 | g | [4] |

| Tetrabutylammonium (B224687) Fluoride (TBAF) | Catalytic amount | - | [4] |

| Solvent | |||

| N,N-Dimethylformamide (DMF) | 60 | mL | [4] |

| Reaction Conditions | |||

| Temperature | 60 | °C | [4] |

| Reaction Time | 12 | hours | [4] |

| Work-up & Isolation | |||

| Quenching Agent | Water | - | [4] |

| Extraction Solvent | Methyl tert-butyl ether | 50 (x3) | mL |

Experimental Protocol

The following protocol is adapted from patent literature for the synthesis of this compound.[4]

Materials:

-

3,6-Dichloropyrazine-2-carbonitrile (10 g)

-

Potassium Fluoride (20 g)

-

Tetrabutylammonium Fluoride (TBAF) (catalytic amount)

-

N,N-Dimethylformamide (DMF) (60 mL)

-

Methyl tert-butyl ether (150 mL)

-

Water

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

To a reaction vessel, add 3,6-dichloropyrazine-2-carbonitrile (10 g) and N,N-dimethylformamide (60 mL).

-

Stir the mixture to dissolve the starting material.

-

Add a catalytic amount of tetrabutylammonium fluoride (TBAF) followed by potassium fluoride (20 g).

-

Heat the reaction mixture to 60°C and maintain this temperature for 12 hours, with continuous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase three times with methyl tert-butyl ether (50 mL each).

-

Combine the organic phases.

-

Wash the combined organic phase with water (50 mL).

-

Dry the organic phase over an anhydrous drying agent (e.g., sodium sulfate).

-

Filter to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product, this compound. The crude product can be used directly in subsequent reactions without further purification.[4]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. veeprho.com [veeprho.com]

- 3. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 4. WO2021237945A1 - Method for preparing 3,6-dichloropyrazine-2-carbonitrile - Google Patents [patents.google.com]

- 5. 3,6-Dichloropyrazine-2-carbonitrile | C5HCl2N3 | CID 22662845 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3,6-Difluoropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,6-difluoropyrazine-2-carbonitrile and the methodologies for their acquisition. Due to the limited availability of specific experimental data in public databases, this document focuses on predicted spectroscopic values and general experimental protocols applicable to this class of molecule. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

CAS Number: 356783-28-3

-

Molecular Formula: C₅HF₂N₃

-

Molecular Weight: 141.08 g/mol

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and the known spectroscopic behavior of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz |

| ¹H NMR | |||

| H-5 | 8.0 - 8.5 | Doublet of doublets (dd) | ³J(H-F) ≈ 3-5 Hz, ⁴J(H-F) ≈ 1-2 Hz |

| ¹³C NMR | |||

| C-2 | 110 - 115 | Doublet of doublets (dd) | ²J(C-F) ≈ 20-30 Hz, ³J(C-F) ≈ 5-10 Hz |

| C-3 | 150 - 155 (C-F) | Doublet of doublets (dd) | ¹J(C-F) ≈ 240-260 Hz, ²J(C-F) ≈ 15-25 Hz |

| C-5 | 135 - 140 | Doublet of doublets (dd) | ²J(C-F) ≈ 10-20 Hz, ³J(C-F) ≈ 3-7 Hz |

| C-6 | 155 - 160 (C-F) | Doublet of doublets (dd) | ¹J(C-F) ≈ 250-270 Hz, ²J(C-F) ≈ 10-20 Hz |

| CN | 115 - 120 | Singlet (or very small coupling) | - |

| ¹⁹F NMR | |||

| F (on C-3) | -70 to -90 | Doublet (d) | ⁴J(F-F) ≈ 15-25 Hz |

| F (on C-6) | -60 to -80 | Doublet (d) | ⁴J(F-F) ≈ 15-25 Hz |

Note: Predicted values are based on empirical data for similar fluorinated pyrazine (B50134) and nitrile-containing aromatic compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |

| C-H (aromatic) | 3100 - 3000 | Medium | Stretch |

| C≡N (nitrile) | 2240 - 2220 | Strong, Sharp | Stretch |

| C=N, C=C (aromatic ring) | 1600 - 1450 | Medium to Strong | Stretch |

| C-F | 1250 - 1000 | Strong | Stretch |

Mass Spectrometry (MS)

Table 3: Expected Mass Spectrometry Fragmentation

| m/z Value | Interpretation |

| 141 | [M]⁺ (Molecular Ion) |

| 114 | [M - HCN]⁺ |

| 95 | [M - HCN - F]⁺ |

| 69 | [CF₃]⁺ (potential rearrangement) |

Note: Fragmentation patterns are highly dependent on the ionization method and energy.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the molecular structure.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a clean, dry 5 mm NMR tube.[1][2][3] Ensure the sample is fully dissolved to avoid peak broadening.[1]

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for each nucleus to be observed (¹H, ¹³C, ¹⁹F).[3]

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

¹⁹F NMR: Acquire the spectrum using a standard pulse-acquire sequence, often with proton decoupling.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

-

Integrate the signals in the ¹H spectrum.

-

IR Spectroscopy

Objective: To identify the characteristic functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.[4] This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal, ensuring good contact.[5] Apply pressure using the ATR's pressure arm to improve contact.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum.

-

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.[6]

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid for positive ion mode).

-

Instrument Setup:

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

-

For fragmentation studies (MS/MS), select the molecular ion ([M+H]⁺ or [M]⁺) and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.

-

-

Data Analysis:

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel chemical entity such as this compound.

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. sites.bu.edu [sites.bu.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. s4science.at [s4science.at]

- 5. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. phys.libretexts.org [phys.libretexts.org]

- 8. poseidon-scientific.com [poseidon-scientific.com]

- 9. elementlabsolutions.com [elementlabsolutions.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

The Lynchpin of Favipiravir Production: A Technical Guide to its Core Intermediate

For Immediate Release

In the landscape of antiviral therapeutics, the broad-spectrum agent Favipiravir (B1662787) (also known as T-705 or Avigan) has garnered significant attention, particularly for its activity against various RNA viruses. The efficient and scalable synthesis of this pyrazinecarboxamide derivative is of paramount importance to ensure its availability for both research and clinical applications. Central to its manufacturing is the strategic synthesis and transformation of a key chemical intermediate. This technical guide provides an in-depth exploration of the synthesis of this crucial building block, tailored for researchers, scientists, and professionals in drug development.

The Core Intermediate: 3,6-dichloropyrazine-2-carbonitrile (B1371311)

A critical intermediate that has emerged in several economically viable and industrially scalable synthetic routes to Favipiravir is 3,6-dichloropyrazine-2-carbonitrile .[1] Its strategic importance lies in the facile and regioselective introduction of the essential fluorine and hydroxyl groups in the final Favipiravir molecule. Various synthetic pathways have been developed, often starting from readily available precursors like 3-aminopyrazine-2-carboxylic acid or 2-aminopyrazine (B29847).[1][2][3]

Synthetic Pathways to the Key Intermediate and Favipiravir

The synthesis of Favipiravir via 3,6-dichloropyrazine-2-carbonitrile typically involves a multi-step process. Below is a summary of a common synthetic approach, with quantitative data presented for clarity.

Table 1: Summary of a Representative Synthesis of Favipiravir via 3,6-dichloropyrazine-2-carbonitrile

| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) | Reference |

| 1 | Esterification | 3-Aminopyrazine-2-carboxylic acid | Methanol, Sulfuric acid | Methyl 3-aminopyrazine-2-carboxylate | - | [4] |

| 2 | Bromination | Methyl 3-aminopyrazine-2-carboxylate | N-Bromosuccinimide (NBS) | Methyl 3-amino-6-bromopyrazine-2-carboxylate | - | [1][4] |

| 3 | Sandmeyer Reaction (Diazotization & Chlorination) | Methyl 3-amino-6-bromopyrazine-2-carboxylate | Sodium nitrite (B80452), Hydrochloric acid, Copper(I) chloride | Methyl 3-chloro-6-bromopyrazine-2-carboxylate | - | [2] |

| 4 | Cyanation | Methyl 3-chloro-6-bromopyrazine-2-carboxylate | Copper(I) cyanide | Methyl 3-chloro-6-cyanopyrazine-2-carboxylate | - | [2] |

| 5 | Chlorination & Dehydration | Methyl 3-chloro-6-cyanopyrazine-2-carboxylate | Phosphorus oxychloride, Dimethylformamide | 3,6-Dichloropyrazine-2-carbonitrile | 92% | [1] |

| 6 | Fluorination | 3,6-Dichloropyrazine-2-carbonitrile | Potassium fluoride (B91410) (KF), Tetrabutylammonium bromide (TBAB) | 3,6-Difluoropyrazine-2-carbonitrile | 60-65% | [1] |

| 7 | Hydroxylation & Hydrolysis (One-pot) | This compound | Sodium bicarbonate (NaHCO3), Hydrogen peroxide (H2O2) | Favipiravir | 60% | [5] |

Note: Yields can vary based on specific reaction conditions and scale.

Experimental Protocols

Synthesis of 3,6-dichloropyrazine-2-carbonitrile

A detailed experimental procedure for the synthesis of the key intermediate, 3,6-dichloropyrazine-2-carbonitrile, starting from methyl 3-amino-6-bromopyrazine-2-carboxylate is outlined below. This protocol is a composite of methodologies described in the literature.

Materials:

-

Methyl 3-amino-6-bromopyrazine-2-carboxylate

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Copper(I) cyanide (CuCN)

-

Phosphorus oxychloride (POCl₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

n-Heptane

Procedure:

-

Diazotization and Sandmeyer Reaction:

-

Suspend methyl 3-amino-6-bromopyrazine-2-carboxylate in aqueous HCl.

-

Cool the suspension to 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes.

-

In a separate flask, prepare a solution of CuCl in HCl.

-

Slowly add the diazonium salt solution to the CuCl solution, allowing for the evolution of nitrogen gas.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Extract the product, methyl 3-chloro-6-bromopyrazine-2-carboxylate, with ethyl acetate.

-

-

Cyanation:

-

Combine the crude methyl 3-chloro-6-bromopyrazine-2-carboxylate with CuCN in a suitable solvent like DMF.

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and quench with an aqueous solution of ferric chloride and HCl.

-

Extract the product, methyl 3-chloro-6-cyanopyrazine-2-carboxylate, with a suitable organic solvent.

-

-

Chlorination and Dehydration:

-

To a solution of methyl 3-chloro-6-cyanopyrazine-2-carboxylate in a suitable solvent, add POCl₃ and a catalytic amount of DMF.

-

Heat the reaction mixture and monitor for the conversion to 3,6-dichloropyrazine-2-carbonitrile.

-

Carefully quench the reaction with ice water.

-

Extract the product with ethyl acetate.

-

The combined organic fractions are washed, dried, and concentrated.

-

The crude product can be purified by crystallization from n-heptane to yield yellow crystals of 3,6-dichloropyrazine-2-carbonitrile.[1]

-

Conversion of 3,6-dichloropyrazine-2-carbonitrile to Favipiravir

Materials:

-

3,6-Dichloropyrazine-2-carbonitrile

-

Potassium fluoride (KF)

-

Tetrabutylammonium bromide (TBAB)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sodium bicarbonate (NaHCO₃)

-

Hydrogen peroxide (H₂O₂)

-

Ethanol (95%)

Procedure:

-

Fluorination:

-

In a reaction vessel, combine 3,6-dichloropyrazine-2-carbonitrile, KF, and TBAB in DMSO.

-

Heat the mixture and stir until the reaction is complete, yielding this compound.

-

-

One-Pot Hydroxylation and Hydrolysis:

-

To the reaction mixture containing this compound, sequentially add an aqueous solution of NaHCO₃ and 30% H₂O₂.

-

Control the temperature and stir until the transformation to Favipiravir is complete.

-

The product can be isolated by crystallization from 95% ethanol.[5]

-

Visualizing the Process and Mechanism

To better illustrate the synthetic workflow and the mechanism of action of Favipiravir, the following diagrams are provided.

Caption: Synthetic workflow for Favipiravir via the key intermediate.

Favipiravir is a prodrug that, upon cellular uptake, is converted to its active form, Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1] This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[6][7]

Caption: Mechanism of action of Favipiravir.

Conclusion

The synthesis of Favipiravir is a topic of significant interest in medicinal and process chemistry. The identification and optimization of synthetic routes involving key intermediates like 3,6-dichloropyrazine-2-carbonitrile are crucial for ensuring a reliable and cost-effective supply of this important antiviral agent. The methodologies and data presented in this guide offer a comprehensive overview for professionals engaged in the research and development of antiviral therapeutics. Further research into more sustainable and efficient synthetic strategies remains an active area of investigation.

References

- 1. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] The complete synthesis of favipiravir from 2-aminopyrazine | Semantic Scholar [semanticscholar.org]

- 3. nbinno.com [nbinno.com]

- 4. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A practical and step-economic route to Favipiravir | Semantic Scholar [semanticscholar.org]

- 6. Favipiravir - Wikipedia [en.wikipedia.org]

- 7. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of the Pyrazine Ring in 3,6-Difluoropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Difluoropyrazine-2-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its electron-deficient pyrazine (B50134) core, substituted with two reactive fluorine atoms and an activating nitrile group, provides a platform for a diverse range of chemical transformations. This technical guide offers a comprehensive overview of the reactivity of the pyrazine ring in this compound, presenting detailed experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and development. This compound serves as a key intermediate in the synthesis of antiviral agents, most notably Favipiravir, highlighting its importance in the development of novel therapeutics.[1]

Core Reactivity Principles

The pyrazine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This electron deficiency is further amplified by the strongly electron-withdrawing nitrile group at the C2 position. Consequently, the pyrazine ring in this compound is highly activated towards nucleophilic aromatic substitution (SNAr) . The fluorine atoms at the C3 and C6 positions are excellent leaving groups in such reactions.

Furthermore, the carbon-fluorine bonds provide handles for various palladium-catalyzed cross-coupling reactions , enabling the formation of carbon-carbon and carbon-heteroatom bonds. The nitrile group also offers a site for chemical modification, primarily through hydrolysis to a carboxylic acid or reduction to a primary amine.

Synthesis of this compound

The most common and practical synthesis of this compound involves the fluorination of the corresponding dichloro precursor.

Table 1: Synthesis of this compound

| Precursor | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 3,6-Dichloropyrazine-2-carbonitrile (B1371311) | Potassium fluoride (B91410) (KF), TBAF (catalytic) | DMF | 60 °C | 12 h | N/A | [2] |

Experimental Protocol: Fluorination of 3,6-Dichloropyrazine-2-carbonitrile[2]

To a solution of 3,6-dichloropyrazine-2-carbonitrile (10 g) in dimethylformamide (DMF, 60 mL), a catalytic amount of tetrabutylammonium (B224687) fluoride (TBAF) and potassium fluoride (20 g) are added. The reaction mixture is heated to 60 °C and stirred for 12 hours. After completion, the reaction is cooled to room temperature and quenched by the addition of water. The aqueous phase is extracted three times with methyl tert-butyl ether (50 mL). The combined organic layers are washed with water (50 mL), dried over a suitable drying agent, and concentrated under reduced pressure to yield this compound. The crude product is often used in subsequent steps without further purification.

Diagram 1: Synthesis of this compound

Caption: Fluorination of 3,6-dichloropyrazine-2-carbonitrile.

Reactivity of the Pyrazine Ring

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, enhanced by the nitrile group, makes it highly susceptible to nucleophilic attack. The fluorine atoms at positions 3 and 6 are readily displaced by a variety of nucleophiles.

Diagram 2: General SNAr Pathway

Caption: General mechanism for SNAr on the pyrazine ring.

Reactions with Amines (Amination): The reaction with primary and secondary amines is a common transformation to introduce nitrogen-containing substituents.

Reactions with Alkoxides and Phenoxides (Alkoxylation/Aryloxylation): Alcohols and phenols, in the presence of a base, can displace the fluorine atoms to form ether linkages.

Reactions with Thiols (Thiolation): Thiols readily react to form thioethers.

While specific experimental data for this compound is not abundant in the provided search results, the following table outlines general conditions for these transformations on analogous fluorinated heterocycles.

Table 2: General Conditions for SNAr Reactions

| Nucleophile Type | General Reagents/Conditions | Product Type |

| Amines | Amine, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMSO, DMF) | Amino-substituted pyrazines |

| Alcohols/Phenols | Alcohol/Phenol, Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | Alkoxy/Aryloxy-substituted pyrazines |

| Thiols | Thiol, Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | Thio-substituted pyrazines |

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-fluorine bonds of this compound can participate in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of C-C and C-N bonds.

Diagram 3: Overview of Cross-Coupling Reactions

Caption: Common cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyrazine ring and an aryl or vinyl group from a boronic acid or ester.

Sonogashira Coupling: This reaction is used to couple terminal alkynes with the pyrazine ring, forming an alkynylpyrazine derivative.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to classical SNAr for the formation of C-N bonds with a wide range of amines.[3][4][5][6][7]

The following table summarizes the general components for these cross-coupling reactions. Specific conditions for this compound would require experimental optimization.

Table 3: General Components for Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Base |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Ligand | Base (e.g., K₂CO₃, Cs₂CO₃) |

| Sonogashira | Terminal alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt | Amine base (e.g., Et₃N, DIPEA) |

| Buchwald-Hartwig | Primary/Secondary amine | Pd catalyst (e.g., Pd₂(dba)₃), Ligand | Strong base (e.g., NaOt-Bu) |

Reactivity of the Nitrile Group

The nitrile group at the C2 position is a versatile functional handle that can be transformed into other important functional groups.

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation is a key step in the synthesis of Favipiravir from this compound.[8]

Diagram 4: Nitrile Hydrolysis Pathway

Caption: Hydrolysis of the nitrile group.

Experimental Protocol: General Acid-Catalyzed Nitrile Hydrolysis

A solution of the nitrile in an aqueous acidic solution (e.g., 6M HCl) is heated at reflux for several hours. The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled, and the carboxylic acid product is isolated by extraction or crystallization.

Reduction to Amine

The nitrile group can be reduced to a primary amine using various reducing agents, most commonly lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Diagram 5: Nitrile Reduction Pathway

Caption: Reduction of the nitrile group to a primary amine.

Experimental Protocol: General Nitrile Reduction with LiAlH₄

To a solution of lithium aluminum hydride in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere, a solution of the nitrile in the same solvent is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The reaction is carefully quenched by the sequential addition of water and an aqueous base solution. The resulting solid is filtered off, and the organic layer is separated, dried, and concentrated to afford the amine product.

Conclusion

This compound is a highly reactive and versatile building block. The electron-deficient pyrazine ring, activated by a nitrile group, readily undergoes nucleophilic aromatic substitution at the fluorine-bearing carbons. These C-F bonds also serve as effective handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of functionalized pyrazine derivatives. Furthermore, the nitrile group itself can be readily transformed into a carboxylic acid or a primary amine, adding another layer of synthetic utility. This rich reactivity profile makes this compound an invaluable tool for researchers and professionals in the fields of drug discovery and materials science.

References

- 1. rsc.org [rsc.org]

- 2. ch.ic.ac.uk [ch.ic.ac.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

The Impact of Electron-Withdrawing Groups on the 3,6-Difluoropyrazine-2-carbonitrile Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the electron-withdrawing effects on the 3,6-difluoropyrazine-2-carbonitrile ring, a key heterocyclic scaffold in medicinal chemistry and materials science. The inherent electron-deficient nature of the pyrazine (B50134) ring is significantly amplified by the synergistic effects of two fluorine atoms and a nitrile group. This guide will explore the consequences of this pronounced electron deficiency on the molecule's reactivity, spectroscopic properties, and potential applications, particularly in drug discovery. Detailed discussions on nucleophilic aromatic substitution (SNAr) reactions, predicted spectroscopic data, and relevant experimental protocols are presented.

Introduction: The Pyrazine Core and the Influence of Electron-Withdrawing Substituents

Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is classified as a π-deficient system.[1] The electronegative nitrogen atoms withdraw electron density from the carbon atoms of the ring, making it less reactive towards electrophilic aromatic substitution and more susceptible to nucleophilic attack compared to benzene.[2]

The introduction of potent electron-withdrawing groups (EWGs) further depletes the electron density of the pyrazine ring, profoundly influencing its chemical and physical properties. In the case of this compound, the pyrazine core is decorated with three such groups:

-

Two Fluorine Atoms (at C3 and C6): Fluorine is the most electronegative element and exerts a strong inductive (-I) effect, withdrawing electron density through the sigma bonds. While it can have a weak resonance donating (+M) effect, the inductive effect is generally dominant in influencing the reactivity of π-deficient rings.

-

A Nitrile Group (at C2): The cyano group (-C≡N) is a powerful EWG, exhibiting both a strong inductive (-I) effect and a significant resonance-withdrawing (-M) effect.

The cumulative effect of these three substituents renders the this compound ring exceptionally electron-poor, which is the central theme of this guide.

Synthesis and Physicochemical Properties

Synthetic Approach

The synthesis of this compound typically proceeds via a halogen exchange (Halex) reaction from its chlorinated precursor, 3,6-dichloropyrazine-2-carbonitrile. This transformation is a classic example of nucleophilic aromatic substitution where fluoride (B91410) ions displace the chloride ions.

Experimental Protocol: Synthesis of this compound

-

Reaction: 3,6-Dichloropyrazine-2-carbonitrile is treated with a fluoride source, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or sulfolane. The reaction may be facilitated by a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) fluoride) to enhance the solubility and nucleophilicity of the fluoride salt.

-

Work-up: Following the reaction, the mixture is cooled and quenched with water. The aqueous phase is then extracted with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Physicochemical Properties

The strong electron-withdrawing nature of the substituents in this compound influences its physical properties.

| Property | Value | Reference |

| Molecular Formula | C₅HF₂N₃ | [3] |

| Molecular Weight | 141.08 g/mol | [4][5] |

| Appearance | White to off-white solid | [6] |

| Predicted pKa | -7.28 ± 0.10 | [3] |

| Predicted Solubility | 4.5 g/L in water at 25°C | [3] |

| Topological Polar Surface Area | 49.6 Ų | [3] |

Electron-Withdrawing Effects on Reactivity: The Dominance of Nucleophilic Aromatic Substitution (SNAr)

The most significant consequence of the high degree of electron deficiency in the this compound ring is its pronounced reactivity towards nucleophiles via the SNAr mechanism.[7]

Principles of SNAr on the Pyrazine Ring

The SNAr reaction on an aromatic ring proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7] The rate of this reaction is enhanced by:

-

The presence of strong electron-withdrawing groups: These groups stabilize the negative charge of the Meisenheimer intermediate.

-

A good leaving group: In the context of SNAr on fluoroarenes, fluoride is an excellent leaving group due to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates the initial nucleophilic attack.

In this compound, the two fluorine atoms and the nitrile group work in concert to highly activate the pyrazine ring for SNAr.

Regioselectivity of Nucleophilic Attack

With two potential leaving groups (the fluorine atoms at C3 and C6), the regioselectivity of nucleophilic attack is a key consideration. The site of attack is determined by the relative stability of the resulting Meisenheimer complex. The electron-withdrawing nitrile group at C2 will exert a strong influence, primarily stabilizing a negative charge at the adjacent C3 position through resonance and induction. Therefore, nucleophilic attack is expected to preferentially occur at the C3 position, leading to the displacement of the C3-fluorine.

Spectroscopic Characterization: The Fingerprints of Electron Withdrawal

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required.

-

Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Experiments: ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired. For ¹³C NMR, proton-decoupled spectra are standard. For fluorinated compounds, simultaneous proton and fluorine decoupling can simplify the ¹³C spectrum.[1]

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Rationale |

| ¹H | 8.5 - 9.0 | Singlet or narrow multiplet | - | The lone proton is on a highly electron-deficient aromatic ring, leading to a downfield shift. |

| ¹³C (C2) | 115 - 125 | Doublet | ¹JCF ≈ 250-300 | Carbon bearing the nitrile group, deshielded and coupled to the C3-fluorine. |

| ¹³C (C3) | 150 - 160 | Doublet of doublets | ¹JCF ≈ 250-300, ⁿJCF | Carbon directly attached to fluorine, significantly deshielded. |

| ¹³C (C5) | 130 - 140 | Doublet | ⁿJCF | Deshielded due to the adjacent nitrogen and the influence of the EWGs. |

| ¹³C (C6) | 150 - 160 | Doublet of doublets | ¹JCF ≈ 250-300, ⁿJCF | Carbon directly attached to fluorine, significantly deshielded. |

| ¹³C (CN) | 110 - 120 | Singlet or narrow multiplet | - | Typical range for nitrile carbons. |

| ¹⁹F | -60 to -90 (vs. CFCl₃) | Two distinct signals | ⁿJFF | Aromatic fluorine chemical shifts are sensitive to the electronic environment. The two fluorines are in different environments and will likely show a mutual coupling. |

Infrared (IR) Spectroscopy

Experimental Protocol: IR Analysis

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 2230 - 2250 | C≡N stretch | Strong, sharp absorption characteristic of a nitrile group conjugated to an aromatic ring. |

| 1600 - 1450 | C=C and C=N stretches | Multiple bands corresponding to the aromatic ring vibrations. |

| 1200 - 1000 | C-F stretch | Strong absorption bands characteristic of aryl fluorides. |

Computational Analysis: Visualizing Electron Density

Computational chemistry provides valuable insights into the electronic structure of molecules. A calculation of the electrostatic potential map of this compound would visually demonstrate the electron-withdrawing effects.

The electrostatic potential map would be expected to show a significant region of positive potential (blue/green) over the pyrazine ring, indicating its electrophilic character and susceptibility to nucleophilic attack. Conversely, regions of negative potential (red/yellow) would be localized on the nitrogen atoms and the nitrile group, highlighting their electron-rich nature. Analysis of the molecular orbitals would likely show a low-lying Lowest Unoccupied Molecular Orbital (LUMO), consistent with a molecule that is a good electron acceptor.

Applications in Drug Discovery and Materials Science

The unique electronic properties of the this compound core make it a valuable building block in several areas:

-

Medicinal Chemistry: The pyrazine ring is a common motif in pharmacologically active compounds.[8] The ability to selectively functionalize the this compound scaffold via SNAr allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. The fluorine atoms can also improve metabolic stability and binding affinity.

-

Materials Science: Electron-deficient aromatic systems are of interest in the development of organic electronic materials, such as n-type semiconductors. The low-lying LUMO of this compound suggests its potential as a core for such materials.

Conclusion

The this compound ring is a highly activated and versatile heterocyclic system. The powerful and synergistic electron-withdrawing effects of the two fluorine atoms and the nitrile group dominate its chemistry, making it an excellent substrate for nucleophilic aromatic substitution. This reactivity, coupled with the predictable influence of the substituents on its spectroscopic properties, makes it a valuable and intriguing scaffold for further exploration in both academic and industrial research, particularly in the fields of drug discovery and materials science. This guide has provided a comprehensive overview of these effects, offering a predictive framework for the synthesis, characterization, and application of this important molecule.

References

- 1. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. wuyanpharm.com [wuyanpharm.com]

- 5. This compound - CAS:356783-28-3 - Sunway Pharm Ltd [3wpharm.com]

- 6. ossila.com [ossila.com]

- 7. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

A Technical Guide to 3,6-Difluoropyrazine-2-carbonitrile: A Key Intermediate in Antiviral Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Difluoropyrazine-2-carbonitrile is a fluorinated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its primary importance lies in its role as a crucial intermediate in the synthesis of the broad-spectrum antiviral agent, Favipiravir (B1662787).[1][2][3] This technical guide provides a comprehensive overview of the synonyms, chemical properties, and the synthetic pathway involving this compound, offering valuable insights for professionals engaged in antiviral drug research and development.

Synonyms and Chemical Identity

For clarity and accurate identification in research and procurement, this compound is known by several alternative names. These are summarized in the table below.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 356783-28-3 |

| Synonyms | 3,6-difluoro-2-cyanopyrazine, 3,6-difluoropyrazinonitrile, 2-Pyrazinecarbonitrile, 3,6-difluoro-, 3,6-difluoro-2-pyrazinecarbonitrile |

Physicochemical Properties

The fundamental physicochemical properties of this compound are essential for its handling, reaction optimization, and characterization.

| Property | Value |

| Molecular Formula | C₅HF₂N₃ |

| Molecular Weight | 141.08 g/mol |

| Appearance | White to off-white or pale yellow powder |

| Solubility | Low solubility in water. Soluble in common organic solvents like dichloromethane (B109758) and chloroform. |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from light and moisture. |

Role in the Synthesis of Favipiravir

This compound is a pivotal intermediate in several synthetic routes to Favipiravir, a potent inhibitor of viral RNA-dependent RNA polymerase.[1] The synthesis generally involves the conversion of a di-halogenated pyrazine (B50134) precursor to the di-fluoro derivative, followed by subsequent modifications to yield the final active pharmaceutical ingredient.

Synthetic Workflow

The following diagram illustrates a common synthetic pathway to Favipiravir, highlighting the central role of this compound.

Experimental Protocols

Detailed experimental procedures are critical for the successful replication and optimization of synthetic routes. The following protocols are based on established methods for the synthesis of this compound and its conversion to a precursor of Favipiravir.

Synthesis of this compound

This procedure describes the fluorination of 3,6-Dichloropyrazine-2-carbonitrile.

Materials:

-

3,6-Dichloropyrazine-2-carbonitrile

-

Potassium Fluoride (B91410) (KF)

-

Tetrabutylammonium (B224687) Bromide (TBAB)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

To a solution of 3,6-Dichloropyrazine-2-carbonitrile in DMSO, add potassium fluoride and a catalytic amount of tetrabutylammonium bromide.

-

Heat the reaction mixture to 100°C for 6 hours.[4]

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, the resulting this compound is often used in the next step without extensive purification due to its volatile and irritant nature.[4]

Conversion to 3,6-Difluoropyrazine-2-carboxamide

This step involves the hydrolysis of the nitrile group to an amide.

Materials:

-

This compound

-

Concentrated Hydrochloric Acid (12 M)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the crude this compound in THF.

-

Add concentrated hydrochloric acid to the solution.

-

Stir the mixture at 35°C until the reaction is complete, yielding 3,6-Difluoropyrazine-2-carboxamide.[4]

-

The product can be isolated and purified by crystallization.

Biological Activity

Current scientific literature primarily focuses on the role of this compound as a synthetic intermediate.[1][2][3] There is no significant evidence to suggest that this compound possesses direct biological or therapeutic activity itself. Its value to the drug development community is firmly established through its utility in the efficient synthesis of antiviral agents like Favipiravir.

Conclusion

This compound is a compound of high interest for researchers and professionals in the pharmaceutical industry, particularly those focused on antiviral therapies. While not an active agent itself, its position as a key intermediate in the synthesis of Favipiravir underscores its importance. A thorough understanding of its chemical properties, synonyms, and synthetic methodologies is essential for the continued production and development of this critical class of antiviral drugs.

References

3,6-Difluoropyrazine-2-carbonitrile stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 3,6-Difluoropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key building block in pharmaceutical synthesis. Given its role in the development of active pharmaceutical ingredients (APIs), understanding its stability profile is critical for ensuring the integrity of research and the quality of manufactured products. This document outlines the known stability characteristics, recommended storage and handling procedures, and provides generalized experimental protocols for conducting stability and forced degradation studies in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its handling and storage requirements.

| Property | Value |

| CAS Number | 356783-28-3 |

| Molecular Formula | C₅HF₂N₃ |

| Molecular Weight | 141.08 g/mol |

| Appearance | White or off-white solid |

| Melting Point | 153 - 155 °C[1] |

| Solubility | Low solubility in water; soluble in common organic solvents such as dichloromethane (B109758) and chloroform.[2] |

| pKa (Predicted) | -7.28 ± 0.10 |

Stability Profile and Incompatibilities

This compound is considered chemically stable under standard ambient conditions (room temperature).[1] However, it is susceptible to degradation under certain conditions and is incompatible with specific classes of chemicals.

Key Stability Considerations:

-

Hygroscopic: The compound can absorb moisture from the air.[1]

-

Air and Light Sensitive: Exposure to air and light can promote degradation.[1]

-

Thermal Stability: While stable at room temperature, exposure to high temperatures should be avoided.[2]

Incompatible Materials:

-

Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous reactions.

-

Strong Bases: May cause decomposition.

-

Moisture: Can lead to hydrolysis or other unwanted reactions.[2]

A summary of these stability and incompatibility factors is provided in Table 2.

| Factor | Impact on Stability |

| Moisture/Humidity | Hygroscopic; potential for hydrolysis. |

| Air | Air sensitive; potential for oxidation. |

| Light | Light sensitive; potential for photodegradation. |

| Heat | Avoid high temperatures to prevent thermal decomposition. |

| Strong Oxidizing Agents | Incompatible; risk of vigorous reaction. |

| Strong Bases | Incompatible; risk of decomposition. |

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, the following storage and handling procedures are recommended.

Storage:

-

Temperature: Store in a cool, dry place.[2] The recommended storage temperature is typically room temperature, under an inert atmosphere.[3][4]

-

Atmosphere: Store in a tightly sealed container under an inert gas like argon or nitrogen to protect from moisture and air.[1]

-

Location: Keep in a well-ventilated area away from heat sources, open flames, and direct sunlight.[2]

-

Container: Use a tightly closed, chemical-grade container.[1][2]

Handling:

-

Handle the compound under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air and moisture.[1]

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid generating dust.[1]

-

Wash hands thoroughly after handling.[1]

The logical workflow for handling and assessing the stability of this compound is illustrated in the following diagram.

References

A Technical Guide to 3,6-Difluoropyrazine-2-carbonitrile for Researchers and Drug Development Professionals

An In-depth Review of Commercial Suppliers, Physicochemical Properties, and Synthetic Applications

This technical guide provides a comprehensive overview of 3,6-Difluoropyrazine-2-carbonitrile, a key building block in pharmaceutical synthesis, particularly for the antiviral drug Favipiravir. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, quantitative data, and experimental protocols.

Commercial Availability and Supplier Information

This compound is readily available from a range of commercial suppliers specializing in fine chemicals, pharmaceutical intermediates, and reference standards. Researchers can source this compound from manufacturers and distributors who often provide essential documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

Key commercial suppliers include Simson Pharma Limited, Home Sunshine Pharma, Wuyan Pharmaceutical Technology (Shanghai) Co., Ltd., LGC Standards, and Ambeed, Inc.[1][2] These suppliers typically offer the compound in various quantities, from grams to kilograms, to cater to both research and development as well as larger-scale manufacturing needs.[3] When procuring this chemical, it is crucial to request a batch-specific Certificate of Analysis to obtain precise data on purity and impurity profiles.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties and quantitative data for this compound, compiled from various suppliers and chemical databases.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 356783-28-3 | [1][4] |

| Molecular Formula | C₅HF₂N₃ | [4] |

| Molecular Weight | 141.08 g/mol | [1][4] |

| Appearance | White to off-white powder/solid | [1][2] |

| Boiling Point | 206.5 ± 35.0 °C at 760 Torr | [4] |

| Density | 1.47 ± 0.1 g/cm³ | [4] |

| Solubility | Slightly soluble in water (4.5 g/L at 25 °C) | [5] |

| Storage Temperature | Room temperature, under an inert atmosphere | [5][6] |

Table 2: Supplier-Specific Purity and Product Information

| Supplier | Purity Specification | Additional Information |

| Simson Pharma Limited | High Quality | Accompanied by a Certificate of Analysis. |

| Home Sunshine Pharma | ≥99% | Offered for R&D purposes.[1][2] |

| Ambeed, Inc. | 95% | |

| Smart Chemsynths | >95% | Available in gram to kilogram scale.[3] |

| LGC Standards | Not specified | Sold as a neat chemical reference standard.[7] |

Synthetic Applications and Experimental Protocols

This compound is a critical intermediate in the synthesis of the antiviral agent Favipiravir.[8] Its unique structure, featuring two fluorine atoms and a nitrile group on a pyrazine (B50134) ring, makes it a versatile reagent for nucleophilic substitution and further chemical transformations.

Synthesis of this compound

A common laboratory-scale synthesis involves the fluorination of 3,6-Dichloropyrazine-2-carbonitrile.

Experimental Protocol: Fluorination of 3,6-Dichloropyrazine-2-carbonitrile

-

Reactants:

-

3,6-Dichloropyrazine-2-carbonitrile

-

Potassium Fluoride (B91410) (KF)

-

Tetrabutylammonium fluoride (TBAF) (catalytic amount)

-

N,N-Dimethylformamide (DMF) (solvent)

-

-

Procedure:

-

To a solution of 3,6-Dichloropyrazine-2-carbonitrile (10 g) in DMF (60 mL), add a catalytic amount of TBAF and potassium fluoride (20 g).

-

Heat the reaction mixture to 60 °C and maintain for 12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous phase three times with methyl tert-butyl ether (50 mL).

-

Combine the organic phases and wash with water (50 mL).

-

Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate) and concentrate under reduced pressure to yield crude this compound. The crude product can often be used in the subsequent step without further purification.

-

Synthesis of Favipiravir from this compound

The conversion of this compound to Favipiravir involves hydrolysis of the nitrile group and subsequent hydroxylation.

Experimental Workflow for Favipiravir Synthesis

References

- 1. This compound CAS 356783-28-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [m.hsppharma.com]

- 2. This compound CAS 356783-28-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. smartchemsynth.com [smartchemsynth.com]

- 4. This compound|356783-28-3|000014--Wuyan Pharmaceutical Technology (Shanghai) Co., Ltd. [wuyanpharm.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | 356783-28-3 [sigmaaldrich.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. veeprho.com [veeprho.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3,6-Difluoropyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution (SNAr) on 3,6-difluoropyrazine-2-carbonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of two reactive fluorine atoms activated by the electron-withdrawing pyrazine (B50134) ring and the nitrile group. These notes cover the reaction with various nucleophiles, including primary and secondary amines, alcohols, and thiols. Emphasis is placed on regioselectivity, reaction conditions, and detailed experimental procedures. All quantitative data is summarized in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams.

Introduction

This compound (CAS No: 356783-28-3, Molecular Formula: C₅HF₂N₃, Molecular Weight: 141.08 g/mol ) is a key intermediate in the synthesis of a wide range of biologically active compounds.[1][2] The electron-deficient nature of the pyrazine ring, further enhanced by the presence of a cyano group, facilitates the displacement of the fluorine atoms by nucleophiles via a nucleophilic aromatic substitution (SNAr) mechanism. This allows for the introduction of diverse functionalities, making it a valuable scaffold in drug discovery programs.[3]

The presence of two fluorine atoms at the C3 and C6 positions raises the question of regioselectivity. Based on the principles of SNAr on electron-deficient aromatic systems, the position para to the strongest electron-withdrawing group is generally the most activated towards nucleophilic attack. In the case of this compound, the cyano group at C2 is a potent electron-withdrawing group. Therefore, the fluorine atom at the C6 position is anticipated to be more susceptible to nucleophilic substitution than the fluorine at the C3 position. Experimental evidence from related dichloropyrazine systems supports the preferential attack at the position para to an electron-withdrawing group.

This document provides representative protocols and data for the SNAr of this compound with various nucleophiles, offering a practical guide for researchers in the field.

Reaction Mechanism and Regioselectivity

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon atom bearing a fluorine atom, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the pyrazine ring and yielding the substituted product.

Caption: General mechanism of the SNAr reaction.

As previously mentioned, the regioselectivity of the initial substitution is dictated by the electronic effects of the substituents. The fluorine at the C6 position is para to the electron-withdrawing cyano group, making it the more electrophilic site and thus more prone to nucleophilic attack.

Caption: Regioselectivity of the first nucleophilic substitution.

Experimental Protocols and Data

The following sections provide detailed protocols and representative quantitative data for the SNAr of this compound with various classes of nucleophiles.

Reaction with Amine Nucleophiles

The reaction of this compound with primary and secondary amines typically proceeds under mild to moderate conditions to afford the corresponding 6-amino-3-fluoropyrazine-2-carbonitrile derivatives.

Table 1: Representative Data for the Reaction with Amine Nucleophiles

| Entry | Nucleophile (Primary/Secondary Amine) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | DMF | K₂CO₃ | 80 | 6 | 85 |

| 2 | Benzylamine | THF | Et₃N | 70 | 12 | 92 |

| 3 | Morpholine | DMSO | DIPEA | 100 | 4 | 95 |

| 4 | Piperidine | Ethanol | K₂CO₃ | Reflux | 8 | 88 |

| 5 | n-Butylamine | Acetonitrile | Et₃N | 60 | 10 | 90 |

Experimental Protocol: General Procedure for Amination

-

To a solution of this compound (1.0 eq.) in an appropriate solvent (e.g., THF, DMF, DMSO), add the amine nucleophile (1.1 eq.) and a suitable base (2.0 eq., e.g., K₂CO₃, Et₃N, or DIPEA).

-

Stir the reaction mixture at the specified temperature for the indicated time, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired 6-amino-3-fluoropyrazine-2-carbonitrile derivative.

Reaction with Alcohol Nucleophiles

The reaction with alcohols requires the use of a strong base to generate the more nucleophilic alkoxide. Sodium hydride is commonly employed for this purpose.